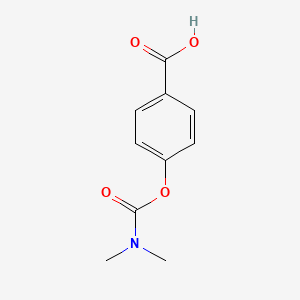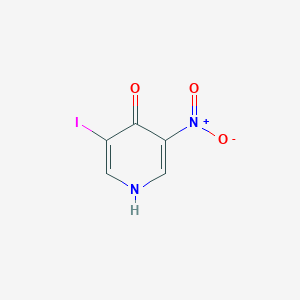![molecular formula C12H16F2N2 B1390576 1-[4-(1,1-Difluoroethyl)phenyl]piperazine CAS No. 1186195-00-5](/img/structure/B1390576.png)
1-[4-(1,1-Difluoroethyl)phenyl]piperazine
Overview
Description
1-[4-(1,1-Difluoroethyl)phenyl]piperazine is a chemical compound with the molecular formula C12H16F2N2 . It has a molecular weight of 226.27 g/mol. The compound appears as a pale-yellow to yellow-brown solid .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-[4-(1,1-Difluoroethyl)phenyl]piperazine, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1-[4-(1,1-Difluoroethyl)phenyl]piperazine consists of a piperazine ring substituted with a 4-(1,1-difluoroethyl)phenyl group . The exact structure can be found in databases like ChemSpider .Physical And Chemical Properties Analysis
1-[4-(1,1-Difluoroethyl)phenyl]piperazine is a pale-yellow to yellow-brown solid . It has a molecular weight of 226.27 g/mol and a molecular formula of C12H16F2N2 .Scientific Research Applications
Metabolite Biosynthesis and Identification
1-[4-(1,1-Difluoroethyl)phenyl]piperazine, a novel antidepressant under development, undergoes metabolic transformation to produce a piperazine N-oxide/N-glucuronide metabolite. This metabolite is found in human and animal urine and plasma, indicating its significance in pharmacokinetics and drug metabolism studies (Uldam et al., 2011).
Antitumor Activity
Certain derivatives of 1,2,4-triazine containing the piperazine moiety show promising antiproliferative effects against breast cancer cells. These compounds, including 1-[4-(5,6-Bis(4-subtituted phenyl)-1,2,4-triazin-3-yl)piperazin-1-yl]-2-[4-(3-substituted phenyl)piperazin-1-yl]ethanone, demonstrate significant anticancer activities, highlighting the potential of piperazine derivatives in cancer therapy (Yurttaş et al., 2014).
Adenosine Receptor Antagonism
1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, a series of piperazine derivatives, act as potent adenosine A2B receptor antagonists. These compounds, including 1-ethyl-8-(4-(4-(4-trifluoromethylbenzyl)piperazine-1-sulfonyl)phenyl)xanthine, display subnanomolar affinity and high selectivity, suggesting therapeutic potential in conditions where adenosine receptor modulation is beneficial (Borrmann et al., 2009).
Insecticide Development
The piperazine compound 1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP) serves as a lead compound in designing novel insecticides. Derivatives of PAPP show insecticidal activities against armyworm, suggesting the utility of piperazine-based compounds in agricultural pest control (Cai et al., 2010).
Antioxidant Properties
1,4-bis [(1-hydroxy-4-t-butyl-phenyl)-methyl]piperazin, synthesized through Mannich reaction, demonstrates potential as an antioxidant. This indicates the scope of piperazine derivatives in oxidative stress-related therapeutic applications (Prabawati, 2016).
properties
IUPAC Name |
1-[4-(1,1-difluoroethyl)phenyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2/c1-12(13,14)10-2-4-11(5-3-10)16-8-6-15-7-9-16/h2-5,15H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQZVXITACARAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CCNCC2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1,1-Difluoroethyl)phenyl]piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((R)-3-((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-ylamino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepin-1-YL)acetic acid hydrochloride](/img/structure/B1390493.png)
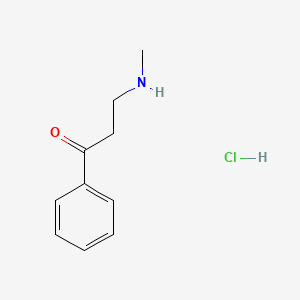
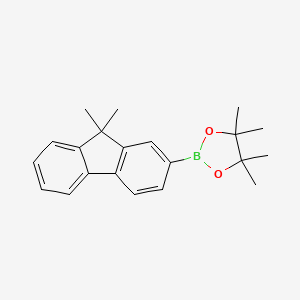
![2-(3H-imidazo[4,5-b]pyridin-2-yl)ethanamine dihydrochloride](/img/structure/B1390497.png)
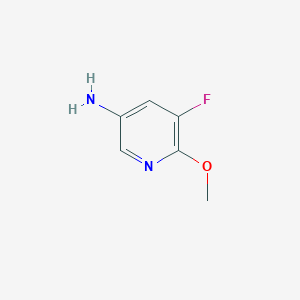
![6-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1390503.png)

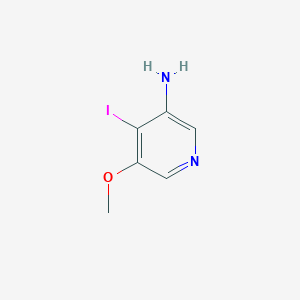


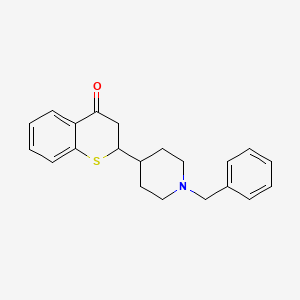
![N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-7-methylbenzo[d]thiazol-2-amine](/img/structure/B1390513.png)
